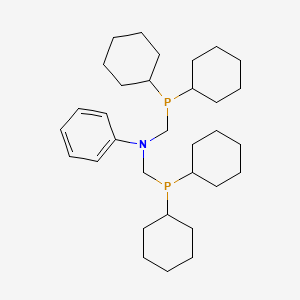
N,N-Bis((dicyclohexylphosphino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis((dicyclohexylphosphino)methyl)aniline is a chemical compound with the molecular formula C32H53NP2. It is a non-chiral aminophosphine ligand, often used in various chemical reactions and industrial applications. This compound is known for its stability and effectiveness in catalysis, making it a valuable component in many scientific and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis((dicyclohexylphosphino)methyl)aniline typically involves the reaction of aniline with dicyclohexylphosphine in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The process can be summarized as follows:
- Aniline is reacted with dicyclohexylphosphine.
- A base, such as sodium hydride, is added to facilitate the reaction.
- The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
- The product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis((dicyclohexylphosphino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis((dicyclohexylphosphino)methyl)aniline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Bis((dicyclohexylphosphino)methyl)aniline involves its role as a ligand in catalysis. The compound coordinates with metal centers, facilitating various chemical transformations. The phosphine groups donate electron density to the metal center, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the efficiency and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(dicyclohexylphosphino)methane: Another phosphine ligand with similar applications in catalysis.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: A related compound used in cross-coupling reactions.
Bis(diphenylphosphino)methane: A phosphine ligand with different steric and electronic properties.
Uniqueness
N,N-Bis((dicyclohexylphosphino)methyl)aniline is unique due to its specific structure, which provides a balance of steric bulk and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well .
Eigenschaften
Molekularformel |
C32H53NP2 |
|---|---|
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
N,N-bis(dicyclohexylphosphanylmethyl)aniline |
InChI |
InChI=1S/C32H53NP2/c1-6-16-28(17-7-1)33(26-34(29-18-8-2-9-19-29)30-20-10-3-11-21-30)27-35(31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1,6-7,16-17,29-32H,2-5,8-15,18-27H2 |
InChI-Schlüssel |
DSFHDQLODFOHSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)P(CN(CP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


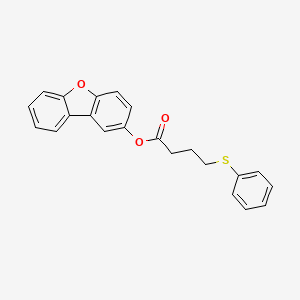
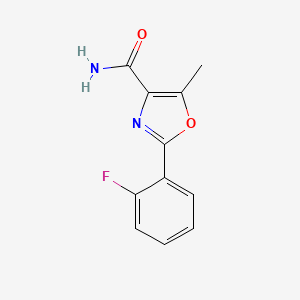
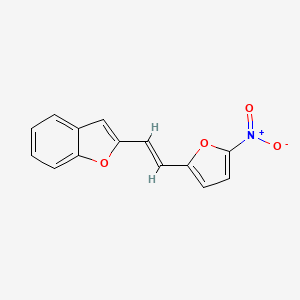

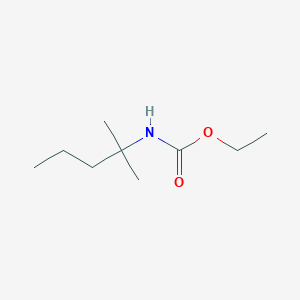


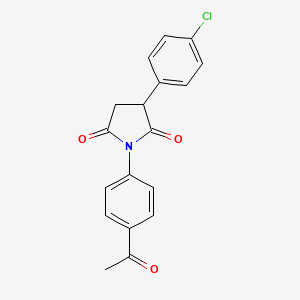
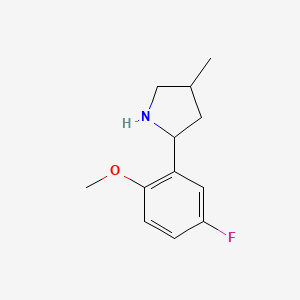
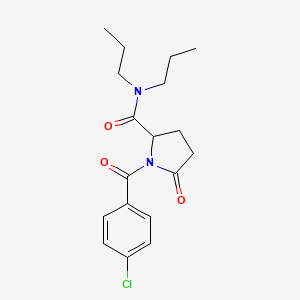
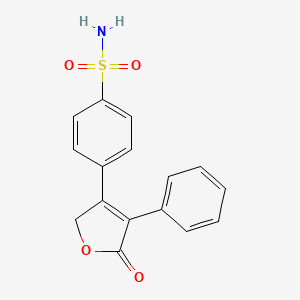

![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
